molecular formula C28H26N2O2 B14439854 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine CAS No. 79566-23-7

3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine

Cat. No.: B14439854
CAS No.: 79566-23-7
M. Wt: 422.5 g/mol
InChI Key: CSOBKVPRSIQRAP-UHFFFAOYSA-N
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Description

3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of benzylamine with triphenylacetaldehyde to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired oxazolidinone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibiotic properties and potential use in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process are complex and depend on the specific enzyme and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Known for its antimicrobial properties.

    N-Hydroxyphthalimide: Used as a catalyst in various chemical reactions.

    Benzylamine Derivatives: Commonly used in organic synthesis.

Uniqueness

3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79566-23-7

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3-benzyl-2,4-diphenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine

InChI

InChI=1S/C28H26N2O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(21-22-13-5-1-6-14-22)30(32-28)25-19-11-4-12-20-25/h1-20,26-28,31H,21H2

InChI Key

CSOBKVPRSIQRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(ON2C3=CC=CC=C3)N(C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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